5-(Pyridazin-3-yl)nicotinic acid
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Overview
Description
5-(Pyridazin-3-yl)nicotinic acid is a heterocyclic compound that features both a pyridazine and a nicotinic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The pyridazine ring, characterized by two adjacent nitrogen atoms, is known for its diverse biological activities, while the nicotinic acid component is a well-known vitamin (niacin) with various health benefits .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyridazin-3-yl)nicotinic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another approach includes the use of permanganate oxidation to prepare nicotinic acid from widely available raw materials .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
5-(Pyridazin-3-yl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridazine or nicotinic acid rings.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, aryl hydrazines, ketones, esters, and 1,4-dicarbonyl compounds . Reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyridazine or nicotinic acid compounds.
Scientific Research Applications
5-(Pyridazin-3-yl)nicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-(Pyridazin-3-yl)nicotinic acid involves its interaction with specific molecular targets and pathways. The pyridazine ring’s unique physicochemical properties, such as weak basicity and dual hydrogen-bonding capacity, contribute to its biological activities . The nicotinic acid component is known to modulate lipid metabolism and has anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms, known for its diverse pharmacological activities.
Nicotinic Acid: A form of vitamin B3, known for its role in lipid metabolism and cardiovascular health.
Uniqueness
5-(Pyridazin-3-yl)nicotinic acid is unique due to the combination of the pyridazine and nicotinic acid moieties, which may result in synergistic pharmacological effects. This dual functionality distinguishes it from other compounds that contain only one of these components .
Properties
CAS No. |
1346687-37-3 |
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Molecular Formula |
C10H7N3O2 |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
5-pyridazin-3-ylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-12-13-9/h1-6H,(H,14,15) |
InChI Key |
ZKLHJORKGFXCEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)O |
Origin of Product |
United States |
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